molecular formula C13H16N4O2 B2638953 N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448076-05-8

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2638953
CAS No.: 1448076-05-8
M. Wt: 260.297
InChI Key: VPPKJENAAQTTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core fused with a pyrrole-substituted ethyl carboxamide group. This structure combines a pyrazolo[5,1-b][1,3]oxazine ring system, which is a nitrogen- and oxygen-containing bicyclic scaffold, with a polar carboxamide side chain modified by a pyrrole moiety.

The compound is part of a broader class of pyrazolo-oxazine derivatives patented by Pfizer Inc., highlighting its industrial relevance in drug discovery . Its synthesis likely involves multi-step reactions, including lactamization and substitution processes similar to those described for related pyrazolo derivatives .

Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13(14-4-8-16-5-1-2-6-16)11-10-12-17(15-11)7-3-9-19-12/h1-2,5-6,10H,3-4,7-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKJENAAQTTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCN3C=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[5,1-b][1,3]oxazine core, followed by the introduction of the pyrrole moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and the application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

  • N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (): This analog replaces the pyrrol-1-yl ethyl group with a simpler ethyl chain.
  • Pyrazolo[3,4-b]pyrazin-5(4H)-ones ():
    These derivatives feature a pyrazine ring fused to pyrazole instead of oxazine. The substitution of oxygen with nitrogen in the bicyclic system enhances electron-deficient character, which could influence reactivity and interaction with biological targets .

Side Chain Modifications

  • Pfizer’s Pyrazolo-Oxazine Carboxamides (): The patent includes diverse carboxamide substituents, such as alkyl, aryl, and heteroaryl groups.
  • Pyrazolo[1,5-a]pyrimidine Carboxylic Acids ():
    These compounds replace the oxazine ring with a pyrimidine-carboxylic acid system. The carboxylic acid group increases acidity and solubility compared to the carboxamide, likely altering pharmacokinetic profiles .

Comparative Reaction Yields

Compound Class Key Step Yield Range Reference
Pyrazolo[3,4-b]pyrazin-5(4H)-ones Reductive lactamization 60–75%
Pfizer’s Carboxamides Amide coupling Not reported

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • The pyrrol-1-yl ethyl group may enhance blood-brain barrier penetration due to increased lipophilicity compared to simpler alkyl chains .
  • Pyrazolo[3,4-b]pyrazinones: Demonstrated activity as adenosine receptor antagonists in prior studies, though structural differences (e.g., pyrazine vs. oxazine) limit direct comparisons .

Physicochemical Metrics

Property Target Compound N-ethyl Analog () Pyrazolo[3,4-b]pyrazinones ()
Molecular Weight ~305 g/mol ~235 g/mol ~250–300 g/mol
LogP (Predicted) ~2.1 ~1.5 ~1.8–2.5
Hydrogen Bond Acceptors 5 4 5–6

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H16N4O2. Its structure includes a pyrrole ring and a pyrazolo[5,1-b][1,3]oxazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as E. coli and S. aureus. A study demonstrated that modifications in the amide linkage enhanced antimicrobial activity, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Compounds within the pyrazole class have been reported to display anti-inflammatory effects comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain synthesized pyrazole derivatives showed significant inhibition of carrageenan-induced edema in animal models . This suggests that this compound could be explored for its anti-inflammatory potential.

Cytotoxicity and Cancer Research

The biological activity of this compound has also been investigated in the context of cancer treatment. Pyrazole derivatives have been identified as having cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain modifications can enhance their potency against specific cancer types . The potential for this compound to act as an anticancer agent warrants further investigation.

The mechanisms by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with inflammation and microbial resistance. Pyrazole compounds often interact with cyclooxygenase (COX) enzymes and other targets involved in inflammatory processes .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
Burguete et al.1-thiocarbamoyl 3-substituted phenylpyrazolesMAO-B InhibitorHigh activity against MAO-A and MAO-B isoforms .
Chovatia et al.4,5-dihydro-(1H)-pyrazole derivativesAntimicrobialEffective against Bacillus and E. coli strains .
Argade et al.2,4-disubstituted oxazolonesAntimicrobialSignificant activity compared to standard antibiotics .

Q & A

Basic: What are the primary synthetic strategies for constructing the pyrazolo[5,1-b][1,3]oxazine core in this compound?

Answer:
The pyrazolo[5,1-b][1,3]oxazine scaffold is typically synthesized via cyclocondensation or coupling reactions. For example:

  • Cyclocondensation : Reacting pyrazole derivatives with oxazine precursors under microwave-assisted conditions can enhance reaction efficiency and yield .
  • Coupling reactions : Using reagents like HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) with tertiary amine bases (e.g., Et₃N) facilitates amide bond formation between the pyrrole-ethylamine moiety and the oxazine-carboxamide group .
  • N-arylation : highlights N-arylation of pyrazole intermediates with boronic acids under Lam-Chan conditions to introduce aryl/heteroaryl substituents.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming the pyrrole, pyrazole, and oxazine ring systems. For instance, splitting patterns in 1H NMR can distinguish between diastereotopic protons in the oxazine ring .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., molecular ion [M+H]+ at m/z 341.32 for related analogs) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the fused bicyclic system .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo-oxazine derivatives?

Answer:
Discrepancies often arise from assay variability or structural impurities. Methodological solutions include:

  • Comparative assays : Re-evaluate activity under standardized conditions (e.g., NLRP3 inflammasome inhibition assays with THP-1 cells, as in ).
  • Impurity profiling : Use LC-MS/MS to detect trace byproducts that may interfere with biological readouts .
  • Computational docking : Validate structure-activity relationships (SAR) by modeling interactions with target proteins (e.g., NLRP3 ATP-binding site) .

Advanced: What strategies improve the solubility of pyrazolo-oxazine derivatives without compromising target affinity?

Answer:
demonstrates that introducing basic amine substituents (e.g., methylamino groups) into the oxazine scaffold enhances aqueous solubility while maintaining NLRP3 inhibitory potency. Key steps:

  • Lipophilic efficiency (LipE) optimization : Balance logP and potency (LipE = pIC50 − logP). Target LipE >5 for improved pharmacokinetics.
  • Salt formation : Synthesize hydrochloride or citrate salts to increase solubility (e.g., GDC-2394 in achieved >10 mg/mL solubility in PBS).
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrrole nitrogen for enhanced hydrophilicity .

Basic: How is the biological activity of this compound typically evaluated in preclinical studies?

Answer:

  • In vitro assays : NLRP3 inhibition is measured via IL-1β release in LPS-primed macrophages (IC50 < 100 nM for potent derivatives) .
  • CYP450 screening : Assess metabolic stability using human liver microsomes (HLM) to predict drug-drug interactions .
  • Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (%fu), critical for dose extrapolation .

Advanced: What experimental designs mitigate renal toxicity risks observed in pyrazolo-oxazine analogs?

Answer:
reports renal toxicity due to compound precipitation in cynomolgus monkeys. Mitigation strategies:

  • Crystalline form screening : Identify amorphous or nanocrystalline formulations to enhance dissolution.
  • Prodrug approaches : Mask hydrophobic groups (e.g., ester prodrugs hydrolyzed in vivo to active carboxylic acid).
  • Tubular secretion studies : Use transfected HEK293 cells to assess organic anion transporter (OAT) interactions, reducing renal accumulation .

Advanced: How do electronic effects of substituents influence the pyrazolo-oxazine scaffold’s reactivity?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or cyano substituents at the pyrazole C3 position increase electrophilicity, facilitating nucleophilic attack during derivatization .
  • Electron-donating groups (EDGs) : Methoxy or methyl groups at the oxazine C7 position stabilize the ring system against hydrolysis .
  • Hammett analysis : Quantify substituent effects on reaction rates (e.g., σ values predict regioselectivity in N-alkylation) .

Basic: What are the key stability challenges for this compound under storage conditions?

Answer:

  • Hydrolysis : The oxazine ring is susceptible to acidic/basic conditions. Store at pH 6–8 in lyophilized form at −80°C .
  • Oxidation : Pyrrole and pyrazole rings may degrade under light. Use amber vials and antioxidant additives (e.g., BHT) .
  • Hygroscopicity : Salt forms (e.g., hydrochloride) require desiccants to prevent deliquescence .

Advanced: How can computational methods guide SAR for pyrazolo-oxazine derivatives?

Answer:

  • Molecular dynamics (MD) simulations : Model binding to NLRP3’s NACHT domain to identify critical hydrogen bonds (e.g., with Arg258 or Glu286) .
  • Free energy perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., fluorine substitution improves van der Waals contacts) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and hERG liability early in optimization .

Advanced: What analytical techniques resolve stereochemical ambiguities in fused pyrazolo-oxazine systems?

Answer:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • VCD spectroscopy : Vibrational circular dichroism distinguishes diastereomers by analyzing Cotton effects in the 1500–1800 cm⁻¹ range .
  • NOESY NMR : Detect through-space correlations to confirm axial/equatorial proton orientations in the oxazine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.